molecular formula C10H19NO B8785740 3-Amino-2-hydroxybornane CAS No. 24054-01-1

3-Amino-2-hydroxybornane

Cat. No. B8785740
Key on ui cas rn: 24054-01-1
M. Wt: 169.26 g/mol
InChI Key: MDENRACGWNSYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05146003

Procedure details

These compounds can be synthesized as follows. D-camphor or L-camphor is reacted with isoamyl nitrite in the presence of metallic sodium, and the product is reduced with lithium aluminum hydride to obtain 3-amino-2-hydroxybornane. The resulting 3-amino-2-hydroxybornane is reacted with furoyl chloride, 2-thiophenecarbonyl chloride-, or benzoyl chloride in the presence of pyridine or 4-dimethylaminopyridine, or it is subjected to a dehydrating reaction with furfural, 1-methyl-2-pyrrolecarbaldehyde, 1-benzyloxycarbonyl-L-proline, or benzaldehyde in the presence of a dehydrating agent. The resulting product is then reduced with lithium aluminum hydride to obtain a 3-amino-2-hydroxybornane derivative of exo or endo form.
Name
D-camphor
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
L-camphor
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C@:2]12[C:10](=[O:11])[CH2:9][C@H:5]([C:6]1([CH3:8])[CH3:7])[CH2:4][CH2:3]2.C[C@@]12C(=O)C[C@@H](C1(C)C)CC2.[N:23](OCCC(C)C)=O.[Na].[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[NH2:23][CH:9]1[CH:5]2[C:6]([CH3:7])([CH3:8])[C:2]([CH3:1])([CH2:3][CH2:4]2)[CH:10]1[OH:11] |f:4.5.6.7.8.9,^1:30|

Inputs

Step One
Name
D-camphor
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@]12CC[C@@H](C1(C)C)CC2=O
Name
L-camphor
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@]12CC[C@H](C1(C)C)CC2=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
These compounds can be synthesized

Outcomes

Product
Name
Type
product
Smiles
NC1C(C2(CCC1C2(C)C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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